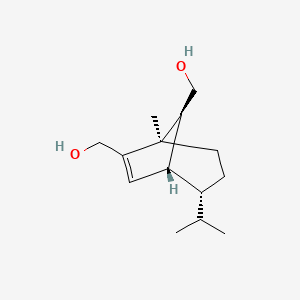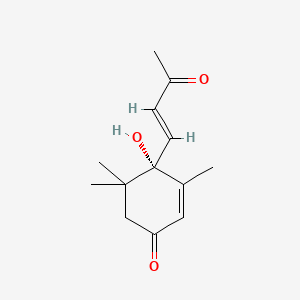
PPARγ Ligand Pack
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Cayman PPARγ Ligand Pack contains a combination of frequently used ligands for the nuclear PPARγ. Each kit contains Ciglitazone, the first characterized member of the thiazolidinedione (TZD) class that binds to the PPARγ ligand-binding domain with an EC50 value of 3.0 µM. Rosiglitazone, a key reference TZD also called BRL 49653, its more potent structural homolog MCC-555, and PPARγ-1-selective pioglitazone are other PPARγ agonists provided. Also included is Troglitazone (Resulin™), another TZD; it was withdrawn from human therapeutic use due to hepatotoxicity. Also in this assortment is 15-deoxy-Δ
Aplicaciones Científicas De Investigación
1. Cancer Research and Treatment
PPARγ ligands have shown promise in cancer research, particularly in the treatment of colon and hepatocellular carcinoma. Studies have revealed that ligand activation of PPARγ in colon cancer cells leads to reduced growth and reversal of many gene expression events associated with colon cancer. Similarly, in hepatocellular carcinoma, PPARγ ligands induce cell cycle arrest and apoptosis, offering potential therapeutic pathways for these cancers (Sarraf et al., 1998), (Yoshizawa et al., 2002).
2. Metabolic Disease and Diabetes Research
PPARγ is a major regulator in metabolism, particularly in adipogenesis and insulin sensitivity. The use of PPARγ ligands, such as thiazolidinediones, has been extensively studied in the treatment of type 2 diabetes and metabolic syndrome. These ligands modulate PPARγ activity, influencing glucose and lipid homeostasis (Lehrke & Lazar, 2005), (Janani & Ranjitha Kumari, 2015).
3. Reproductive Health and Development
Research has also highlighted the role of PPARγ in reproductive health, including its impact on placental and fetal development. In conditions like polycystic ovary syndrome (PCOS), PPARγ ligands have been used as a treatment, demonstrating the receptor’s significance in human reproduction and infertility (Toth et al., 2007), (Schaiff et al., 2000).
4. Neurology and Brain Health
PPARγ ligands have shown neuroprotective effects and have potential applications in treating brain injuries and neuroinflammation. Their role in modulating anti-inflammatory mechanisms, oxidative stress, and neuronal death highlights their therapeutic potential in conditions like Alzheimer's disease and brain injuries (Villapol, 2017), (Nicolakakis & Hamel, 2010).
Propiedades
Sinónimos |
Peroxisome Proliferator-activated Receptor γ Pack |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




